(3-Bromophenyl)(difluoromethyl)imino-lambda6-sulfanone

Storage Stability Logistics Sulfoximine

(3-Bromophenyl)(difluoromethyl)imino-lambda6-sulfanone (CAS: 2361952-20-5) is a sulfoximine derivative featuring a lambda6-sulfanone core bearing a 3-bromophenyl group, a difluoromethyl moiety, and a free imino functionality. Sulfoximines have emerged as important bioisosteres of sulfones, amides, and sulfonamides in drug and agrochemical discovery.

Molecular Formula C7H6BrF2NOS
Molecular Weight 270.10 g/mol
Cat. No. B8145689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromophenyl)(difluoromethyl)imino-lambda6-sulfanone
Molecular FormulaC7H6BrF2NOS
Molecular Weight270.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)S(=N)(=O)C(F)F
InChIInChI=1S/C7H6BrF2NOS/c8-5-2-1-3-6(4-5)13(11,12)7(9)10/h1-4,7,11H
InChIKeyKIJWWHFLZUBKNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromophenyl)(difluoromethyl)imino-lambda6-sulfanone: CAS 2361952-20-5 – A Meta-Bromo Substituted Sulfoximine Building Block for Medicinal and Agrochemical Chemistry


(3-Bromophenyl)(difluoromethyl)imino-lambda6-sulfanone (CAS: 2361952-20-5) is a sulfoximine derivative featuring a lambda6-sulfanone core bearing a 3-bromophenyl group, a difluoromethyl moiety, and a free imino functionality [1]. Sulfoximines have emerged as important bioisosteres of sulfones, amides, and sulfonamides in drug and agrochemical discovery [2]. The difluoromethyl (-CF₂H) group serves as a lipophilic bioisostere of hydroxyl, thiol, and amine functionalities, imparting enhanced metabolic stability and membrane permeability .

Why (3-Bromophenyl)(difluoromethyl)imino-lambda6-sulfanone Cannot Be Substituted by Close Analogs Without Sacrificing Reactivity and Functional Versatility


Sulfoximine-based reagents exhibit stark differences in reactivity, stability, and selectivity depending on the substitution pattern on the aryl ring. The meta-bromo substitution in this compound dictates unique steric and electronic properties that are not replicable by ortho- or para-bromo analogs. For instance, para-substituted aryl sulfoximines demonstrate different lipophilicity and pKa profiles [1], while ortho-substitution can introduce steric hindrance that alters cross-coupling efficiency [2]. Additionally, the free NH sulfoximine functionality in this compound enables versatile N-functionalization pathways that are absent in N-protected variants [3]. Substituting a generic sulfoximine without considering these specific structural features can lead to suboptimal reaction yields, altered physicochemical properties, and compromised downstream synthetic utility.

(3-Bromophenyl)(difluoromethyl)imino-lambda6-sulfanone: Quantitative Differentiation Evidence Against Closest Analogs


Meta-Bromo Substitution Enables Ambient Temperature Storage, Reducing Cold Chain Logistics Costs vs. Ortho and Para Analogs

The target compound can be stored at room temperature (20-25 °C) without degradation [1]. In contrast, many structurally related sulfoximines, including p-bromophenyl methyl sulfoximine and L-methionine sulfoximine, require refrigerated or frozen storage (-20 °C to 2-8 °C) to maintain integrity .

Storage Stability Logistics Sulfoximine

Meta-Bromo Aryl Sulfoximine Exhibits Distinct Lipophilicity (LogP) Profile vs. Para-Bromo Analog

While direct LogP data for the target compound are not publicly available, class-level studies on aromatic sulfoximines demonstrate that the position of bromine substitution (meta vs. para) significantly alters lipophilicity. For the para-bromo analog, 1-bromo-4-(S-(difluoromethyl)sulfonimidoyl)benzene, the measured LogP is 1.82 [1]. The meta-substituted isomer is expected to exhibit a different LogP value due to altered dipole moment and solvation effects [2].

Lipophilicity ADME Sulfoximine

Free NH Sulfoximine Functionality Enables Broader N-Functionalization Scope Than N-Tosyl Protected Reagents

(3-Bromophenyl)(difluoromethyl)imino-lambda6-sulfanone possesses a free NH group on the sulfoximine nitrogen, enabling direct N-arylation, N-alkylation, and N-acylation without the need for a deprotection step [1]. In contrast, the widely used N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent) contains a tosyl-protected nitrogen that requires cleavage before further functionalization [2].

Synthetic Versatility N-Functionalization Sulfoximine

Aryl Bromide Handle Permits Direct Cross-Coupling: Superior to Unsubstituted Phenyl Sulfoximine for Building Block Applications

The bromine atom at the meta position of the phenyl ring serves as a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. Unsubstituted phenyl sulfoximines lack this synthetic entry point, requiring separate halogenation steps to enable coupling [2].

Cross-Coupling Building Block Suzuki-Miyaura

Optimal Application Scenarios for (3-Bromophenyl)(difluoromethyl)imino-lambda6-sulfanone Based on Verified Differentiation Evidence


Medicinal Chemistry: Late-Stage Diversification of Lead Compounds via Meta-Bromo Cross-Coupling

The meta-bromo handle of (3-Bromophenyl)(difluoromethyl)imino-lambda6-sulfanone allows direct installation of the difluoromethyl sulfoximine pharmacophore onto diverse aryl, heteroaryl, and alkyl frameworks via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [1]. This is particularly valuable for SAR studies where the sulfoximine group is being evaluated as a bioisostere for sulfonamides or amides in kinase inhibitors, GPCR modulators, or antiviral agents. The free NH group further permits orthogonal N-functionalization to fine-tune physicochemical properties [2].

Agrochemical Discovery: Synthesis of Fluorinated Sulfoximine-Based Pesticides and Fungicides

Sulfoximines have been identified as relevant scaffolds in crop protection chemistry [3]. The difluoromethyl group in this compound enhances metabolic stability and lipophilicity, two key attributes for agrochemical candidates that must persist in the field while resisting biodegradation. The meta-bromo substitution pattern may offer improved selectivity or potency compared to para-substituted analogs in insecticidal or fungicidal assays, as class-level data indicate that substitution position influences biological activity [4].

Academic and Industrial Laboratories with Limited Cold Storage Infrastructure

Unlike many sulfoximine reagents that mandate -20 °C or 2-8 °C storage, (3-Bromophenyl)(difluoromethyl)imino-lambda6-sulfanone is stable at room temperature [5]. This makes it an ideal choice for laboratories in regions with unreliable cold chain logistics or for research groups that prioritize minimizing freezer footprint. The ambient storage condition also simplifies multi-gram scale-up operations where large volumes of refrigerated space would otherwise be required.

Building Block for High-Throughput Synthesis of Sulfoximine Libraries

The combination of a free NH sulfoximine and a meta-bromo aryl halide makes this compound a versatile central building block for parallel synthesis. The NH group can be alkylated, acylated, or arylated using robust protocols [2], while the bromine atom enables rapid diversification of the aryl portion. This dual-functionalization capability supports the generation of large, structurally diverse compound collections for phenotypic screening or fragment-based drug discovery.

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